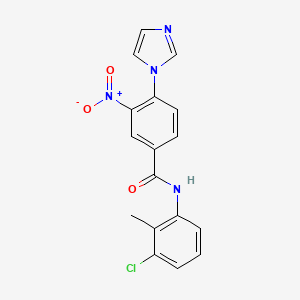
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, an imidazole moiety, and a nitrobenzene carboxamide group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. The synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Imidazole Formation: Incorporation of the imidazole ring through cyclization reactions.
Amidation: Formation of the carboxamide group by reacting with an amine.
Industrial production methods often optimize these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide: Shares structural similarities but differs in the position of the nitro group.
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)benzamide: Lacks the nitro group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-imidazol-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-13(18)3-2-4-14(11)20-17(23)12-5-6-15(16(9-12)22(24)25)21-8-7-19-10-21/h2-10H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMNTAABLIGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














